2-Amino-6-bromopyridin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-bromopyridin-4-ol is a brominated pyridine derivative that is not directly discussed in the provided papers. However, related compounds such as 2-amino-5-bromopyridine and 4-amino-2-bromopyridine have been studied for their electrochemical properties and molecular structure, respectively . These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aminopyridines, which are structurally similar to 2-Amino-6-bromopyridin-4-ol, has been explored in several studies. For instance, the preparation of 6-amino-2,4,5-trimethylpyridin-3-ols involves a Buchwald-Hartwig amination reaction, which could potentially be adapted for the synthesis of 2-Amino-6-bromopyridin-4-ol . Additionally, the synthesis of 2-amino-5-bromopyridine through electrocatalytic carboxylation in an ionic liquid suggests that bromopyridines can be functionalized under mild conditions . The preparation and structure proof of various brominated 2-amino- and 4-aminopyridines have also been described, indicating the feasibility of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds closely related to 2-Amino-6-bromopyridin-4-ol, such as 3-amino-2-bromopyridine and 4-amino-2-bromopyridine, have been studied using density functional methods . These studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compounds. The structure of 4′-amino-2,2′:6′,2″-terpyridine, another related compound, has been determined by X-ray structure analysis, revealing interesting internal angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of brominated pyridines towards different reagents, including ammonia, has been investigated, which is relevant for understanding the chemical behavior of 2-Amino-6-bromopyridin-4-ol . The electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid demonstrates the potential for carbon-carbon bond formation involving bromopyridines . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence indicates that bromopyridines can participate in catalytic reactions to introduce various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aminopyridines have been characterized through various spectroscopic methods and quantum mechanical calculations . For example, the vibrational frequencies, molecular equilibrium geometry, and vibrational assignments of 2-Amino-3-bromo-5-nitropyridine have been obtained, providing a comprehensive understanding of the compound's properties . Theoretical calculations have also been used to predict the electronic properties, such as HOMO-LUMO energies and global reactivity descriptors, which are indicative of the compound's stability and reactivity .

安全和危害

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various bioactive molecules , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known to be a key intermediate in the synthesis of various compounds , indicating that its mode of action might be related to its reactivity and ability to form complex structures.

属性

IUPAC Name |

2-amino-6-bromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUZSKIVLGJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

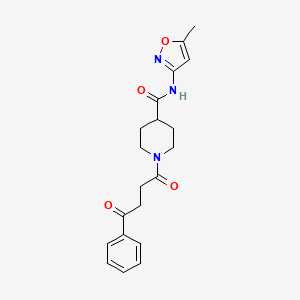

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)

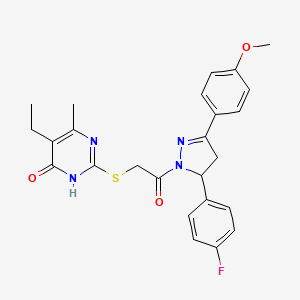

![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)

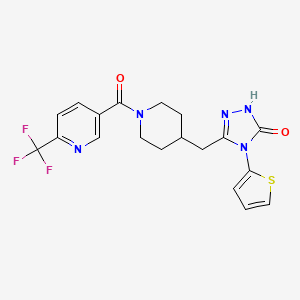

![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)

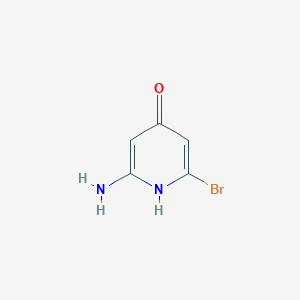

![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)